molecular formula C16H18N4O2S B2659390 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1351645-87-8

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2659390
CAS No.: 1351645-87-8
M. Wt: 330.41
InChI Key: CBYLZLQBYPBACX-UHFFFAOYSA-N
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Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Scientific Research Applications

pKa Determination and Synthesis of Drug Precursors

Research by Duran and Canbaz (2013) focused on synthesizing drug precursors related to the chemical structure . They synthesized nine derivatives and determined their acidity constants (pKa) through UV spectroscopic studies, highlighting the importance of the compound's structure in drug development (Duran & Canbaz, 2013).

Anticancer Activities

Duran and Demirayak (2012) synthesized derivatives by reacting specific compounds with 2-chloro-N-(thiazol-2-yl)acetamide compounds. Their anticancer activities were investigated against a panel of 60 different human tumor cell lines, showing reasonable activity against melanoma-type cell lines (Duran & Demirayak, 2012).

Anticonvulsant and Antimicrobial Applications

Adolphe-Pierre et al. (1998) studied the chemical oxidation of a closely related anticonvulsant compound, shedding light on its potential for further development into therapeutic agents (Adolphe-Pierre et al., 1998).

Synthesis of Heterocyclic Compounds

Raslan, Sayed, and Khalil (2016) reported on the synthesis of various heterocyclic compounds incorporating a 2-thiazolyl moiety, contributing to the development of new chemical entities with potential biological activities (Raslan, Sayed, & Khalil, 2016).

Pharmacological Investigation of Thiazolidinones

Senthilraja and Alagarsamy (2012) investigated the anticonvulsant activities of thiazolidin-4-one derivatives, identifying compounds with promising activity compared to standard treatments (Senthilraja & Alagarsamy, 2012).

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-9-5-6-10(2)15-14(9)18-16(23-15)20(4)8-13(21)17-12-7-11(3)22-19-12/h5-7H,8H2,1-4H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYLZLQBYPBACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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